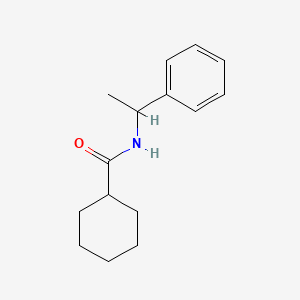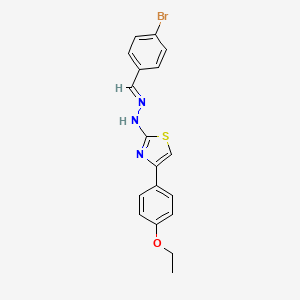![molecular formula C25H24N2O B11993871 2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] CAS No. 303059-80-5](/img/structure/B11993871.png)
2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of fused rings, which include naphthalene, pyrazole, oxazine, and cyclohexane moieties. Such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] typically involves multi-step organic reactions. One common approach is:
Formation of the Pyrazole Ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Spirocyclization: The pyrazole intermediate is then subjected to a spirocyclization reaction with a suitable cyclohexanone derivative under acidic or basic conditions.
Oxazine Formation: The final step involves the formation of the oxazine ring, which can be accomplished through a cyclization reaction involving an appropriate aldehyde or ketone and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form simpler amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene and pyrazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior under different chemical conditions.
Biology and Medicine
In biological and medicinal research, 2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] is investigated for its potential pharmacological activities. Compounds with similar structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure may lend itself to applications in organic electronics or as a component in advanced polymers.
作用機序
The mechanism by which this compound exerts its effects is largely dependent on its interaction with biological targets. For instance, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anticancer activity, it might interfere with DNA replication or induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-(Naphthalen-2-yl)aniline: Shares the naphthalene moiety and is used in the synthesis of various heterocycles.
Spiro[cyclohexane-1,3’-indoline]: Another spirocyclic compound with potential biological activity.
Benzo[e]pyrazolo[1,5-c][1,3]oxazine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
What sets 2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] apart is its specific combination of fused rings, which imparts unique chemical and physical properties
特性
CAS番号 |
303059-80-5 |
|---|---|
分子式 |
C25H24N2O |
分子量 |
368.5 g/mol |
IUPAC名 |
2-naphthalen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C25H24N2O/c1-6-14-25(15-7-1)27-23(21-10-4-5-11-24(21)28-25)17-22(26-27)20-13-12-18-8-2-3-9-19(18)16-20/h2-5,8-13,16,23H,1,6-7,14-15,17H2 |
InChIキー |
RGCGDKCMNBABJS-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11993789.png)
![[7,9-Dichloro-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone](/img/structure/B11993794.png)
![3-bromo-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide](/img/structure/B11993799.png)





![2-(6-chloro-4-oxoquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11993836.png)



![N'-[(3-chlorophenyl)carbonyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11993864.png)

